molecular formula C13H14F2N6O2 B10907329 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10907329
M. Wt: 324.29 g/mol
InChI Key: NCZIOKBRYLGEKR-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and hydroxyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to reduce reaction times and improve overall efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for conditions involving enzyme modulation.

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways, making it a valuable tool for studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
  • [5-(Chloromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone

Uniqueness

Compared to similar compounds, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it particularly valuable for various applications.

Properties

Molecular Formula

C13H14F2N6O2

Molecular Weight

324.29 g/mol

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[1-(pyrazol-1-ylmethyl)pyrazol-3-yl]methanone

InChI

InChI=1S/C13H14F2N6O2/c1-9-7-13(23,12(14)15)21(17-9)11(22)10-3-6-20(18-10)8-19-5-2-4-16-19/h2-6,12,23H,7-8H2,1H3

InChI Key

NCZIOKBRYLGEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C=CC=N3

Origin of Product

United States

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